molecular formula C27H36O5 B1246248 Scopadulin CAS No. 129058-58-8

Scopadulin

Cat. No. B1246248
M. Wt: 440.6 g/mol
InChI Key: GXCQICDRLAVBPY-BDHNHABWSA-N
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Description

Scopadulin is a novel aphidicolane-type diterpene isolated from Scoparia dulcis L . It has been established from spectral data and single-crystal X-ray analysis of its acetone solvate .


Synthesis Analysis

The first total synthesis of Scopadulin, an aphidicolane diterpene, was described in a study . The core structure (A/B/C/D ring system) was constructed by an initial synthesis of the B/C/D ring system by reported methods and a subsequent A ring cyclization by intramolecular aldol condensation .


Molecular Structure Analysis

The structure and stereochemistry of Scopadulin have been established from spectral data and single-crystal X-ray analysis of its acetone solvate . The structure of Scopadulin was determined by spectroscopic studies and finally confirmed by single-crystal X-ray crystallography of its acetone solvate .


Chemical Reactions Analysis

The core structure of Scopadulin was constructed by an initial synthesis of the B/C/D ring system by reported methods and a subsequent A ring cyclization by intramolecular aldol condensation . A highly stereoselective cyanation of the tetracyclic enone by Et2AlCN gave a trans-fused A/B ring system with a β-cyanide at C-4 .


Physical And Chemical Properties Analysis

Scopadulin is a major chemical component of Scoparia dulcis, contributing to the medicinal effect of the plant . The fresh and dried leaves of the herb showed its richness in ascorbic acid content .

Scientific Research Applications

Synthesis and Structural Studies

  • Total Synthesis of Scopadulin : Researchers have accomplished the total synthesis of Scopadulin, focusing on the stereoselective construction of its quaternary carbon and other key structural elements. This synthesis is vital for understanding the compound’s chemical nature and potential applications in various fields (Rahman et al., 2001).

  • Computational Chemistry in Synthesis : Computational chemistry has been instrumental in synthesizing complex molecules like Scopadulin. This approach helps detect and avoid potential failures in key transformations, thus streamlining the synthesis process (Arrieta et al., 2013).

Pharmacological Research

  • Antiviral and Anticancer Properties : Scopadulciol, a chemical structure related to Scopadulin, exhibits antiviral activity against herpes simplex virus and shows potential as an anticancer agent. Its synergy with other antiviral drugs like aciclovir has been noted, suggesting its role in enhancing existing therapies (Hayashi & Hayashi, 1996).

Herbal Medicine and Traditional Uses

  • Scoparia Dulcis in Traditional Medicine : Scoparia dulcis, the plant source of Scopadulin, has a history of use in traditional medicine for treating various ailments. Its phytochemicals, including Scopadulin, have been studied for potential medicinal properties, such as antidiabetic and anti-inflammatory effects (Ananthi et al., 2016).

properties

IUPAC Name

(1S,2S,6R,7R,8R,10R,12R,13R)-8-benzoyloxy-13-hydroxy-2,6,13-trimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O5/c1-24(23(29)30)10-7-11-25(2)21(24)20(32-22(28)17-8-5-4-6-9-17)15-18-14-19-16-27(18,25)13-12-26(19,3)31/h4-6,8-9,18-21,31H,7,10-16H2,1-3H3,(H,29,30)/t18-,19-,20-,21+,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCQICDRLAVBPY-BDHNHABWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23CC1CC2CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@]23C[C@H]1C[C@@H]2C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scopadulin

CAS RN

129058-58-8
Record name (4R,4aR,5R,6aR,8R,9R,11aS,11bS)-5-(Benzoyloxy)tetradecahydro-9-hydroxy-4,9,11b-trimethyl-8,11a-methano-11aH-cyclohepta[a]naphthalene-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129058-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scopadulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129058588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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